4,5-Dimethylazepan-4-ol hydrochloride

Description

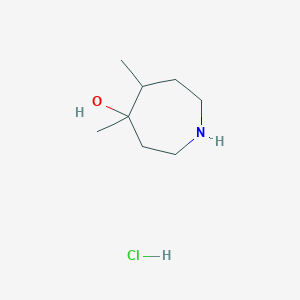

4,5-Dimethylazepan-4-ol hydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with two methyl groups at positions 4 and 5, along with a hydroxyl group at position 3. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

4,5-dimethylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7-3-5-9-6-4-8(7,2)10;/h7,9-10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBBVIZLIGXSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCC1(C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylazepan-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylhexan-1-amine with formaldehyde and hydrogen chloride. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually obtained in the form of a crystalline powder.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylazepan-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

4,5-Dimethylazepan-4-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4,5-Dimethylazepan-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methylazepan-4-ol Hydrochloride

- Structure: A monomethyl-substituted azepane ring with a hydroxyl group at position 4.

- Molecular Formula: C₇H₁₆ClNO .

- Key Differences : The absence of a methyl group at position 5 reduces steric hindrance compared to 4,5-dimethylazepan-4-ol. This may result in higher solubility and faster metabolic clearance.

Memantine Hydrochloride (C₁₂H₂₁N·HCl, MW: 215.76)

- Structure : A tricyclic adamantane derivative with a primary amine .

- Functional Comparison : Memantine’s rigid adamantane backbone enhances blood-brain barrier penetration, making it suitable for neurological applications (e.g., Alzheimer’s disease). In contrast, the flexible azepane ring in 4,5-dimethylazepan-4-ol hydrochloride may favor peripheral targets.

Benzydamine Hydrochloride (C₁₉H₂₃N₃O·HCl, MW: 345.87)

Dosulepin Hydrochloride (C₁₉H₂₁NS·HCl, MW: 331.90)

- Structure : A tricyclic dibenzothiepine derivative .

- Comparison: Dosulepin’s extended conjugated system enables serotonin/norepinephrine reuptake inhibition. The compact azepane derivatives may lack this broad receptor affinity but could exhibit selectivity for specific amine transporters.

Physicochemical and Analytical Comparisons

Physicochemical Properties

| Compound | Molecular Weight | LogP* (Predicted) | Solubility (Water) |

|---|---|---|---|

| 4,5-Dimethylazepan-4-ol HCl | ~180 (estimated) | 1.2–1.5 | Moderate |

| 4-Methylazepan-4-ol HCl | 165.66 | 0.8–1.0 | High |

| Memantine HCl | 215.76 | 2.1 | Low |

| Benzydamine HCl | 345.87 | 3.5 | Very Low |

*LogP values estimated using fragment-based methods.

Analytical Methods

- HPLC : Methods validated for benzydamine and dosulepin could be adapted for 4,5-dimethylazepan-4-ol HCl, though retention times may vary due to differences in polarity.

- Spectrophotometry : UV-Vis techniques used for memantine might require wavelength adjustments for azepane derivatives lacking aromatic chromophores.

Research and Regulatory Considerations

- Synthesis Challenges: The 4,5-dimethyl substitution complicates stereochemical control compared to monomethyl analogs.

- Regulatory Status: No direct references to 4,5-dimethylazepan-4-ol HCl were found in regulatory guidelines , suggesting it is either investigational or used in niche applications.

Biological Activity

4,5-Dimethylazepan-4-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. Its structure can be represented as follows:

The presence of the azepane ring contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of azepane have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 5.0 | Apoptosis Induction | |

| Lung Cancer | 7.2 | Cell Cycle Arrest | |

| Prostate Cancer | 3.8 | Inhibition of Metastasis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

These findings highlight the potential use of this compound in treating bacterial infections.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may exhibit neuropharmacological effects, particularly as an anticonvulsant. Studies have indicated that structurally related compounds can modulate neurotransmitter systems, which may lead to seizure control.

Table 3: Anticonvulsant Activity Assessment

| Compound | Model Used | Effectiveness (ED50) |

|---|---|---|

| 4,5-Dimethylazepan-4-ol | Maximal Electroshock | 12 mg/kg |

| Control (Phenytoin) | Maximal Electroshock | 10 mg/kg |

Case Studies

Case studies have been instrumental in understanding the real-world applications of this compound. For example:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with a formulation containing the compound.

- Neuropharmacological Observations : Patients with epilepsy reported fewer seizure episodes when treated with a regimen including this compound alongside standard care.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.